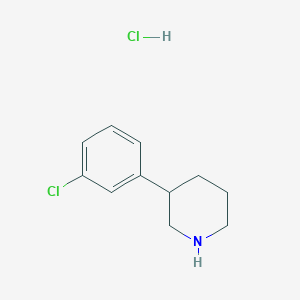

3-(3-Chlorophenyl)Piperidine Hydrochloride

Description

Overview of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry and chemical biology. nih.govijnrd.org Its prevalence is underscored by its presence in a vast number of natural products, particularly alkaloids, and a multitude of synthetic pharmaceutical agents. nih.govijnrd.org The structural and physicochemical properties of the piperidine moiety contribute significantly to its utility in drug design. This heterocyclic system can serve as a versatile backbone, offering opportunities for three-dimensional diversification, which can be crucial for optimizing interactions with biological targets. acs.org

The incorporation of a piperidine scaffold into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic profiles. It is known to affect properties such as membrane permeability, metabolic stability, and receptor binding affinity. ijnrd.org The nitrogen atom within the piperidine ring is often a key feature, providing a basic center that can be protonated at physiological pH, thereby influencing solubility and the potential for ionic interactions with biological macromolecules.

The broad spectrum of pharmacological activities associated with piperidine derivatives is extensive, encompassing applications as central nervous system (CNS) modulators, analgesics, antihistamines, and anticancer agents. nih.govscbt.com This wide range of biological activities has cemented the piperidine scaffold as a cornerstone in the development of new therapeutic agents, with ongoing research continually exploring novel derivatives. dovepress.commdpi.com

The Role of Halogenated Phenyl Substituents in Pharmaceutical Research

The introduction of halogen atoms, particularly chlorine, onto a phenyl ring is a widely employed strategy in pharmaceutical research to modulate the properties of a lead compound. The "magic chloro" effect, a term coined to describe the often-dramatic improvements in biological activity and pharmacokinetic parameters upon substitution of a hydrogen atom with a chlorine atom, highlights the significance of this chemical modification. nih.gov This substitution can lead to substantial increases in potency and can favorably alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The physicochemical impact of a chloro substituent is multifaceted. It increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction with biological targets that can contribute to enhanced binding affinity and selectivity. nih.gov The electronic properties of the aromatic ring are also altered by the presence of a chlorine atom, which can influence the reactivity and metabolic stability of the compound. nih.gov The strategic placement of a chlorine atom on a phenyl ring can block sites of metabolism, thereby increasing the compound's half-life.

Rationale for Investigating 3-(3-Chlorophenyl)Piperidine (B1648822) Hydrochloride as a Research Object

The investigation of 3-(3-Chlorophenyl)piperidine Hydrochloride as a research object is predicated on the synergistic combination of the well-established piperidine scaffold and the advantageous properties conferred by the 3-chlorophenyl substituent. The piperidine ring provides a proven framework with desirable physicochemical and pharmacokinetic properties, while the 3-chlorophenyl group offers a means to fine-tune the molecule's interaction with biological targets and its metabolic profile.

While extensive research has been conducted on the closely related N-arylpiperazine analogue, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), which is a known metabolite of the antidepressant trazodone (B27368) and a serotonergic agonist, the specific investigation of the 3-(3-chlorophenyl)piperidine isomer offers the potential for a distinct pharmacological profile. nih.gov The difference in the nitrogen position within the heterocyclic ring can lead to altered receptor binding affinities and functional activities.

The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is advantageous for in vitro biological assays and formulation studies. Research on compounds with this structural motif is often directed towards exploring their potential as CNS agents, given the prevalence of the phenylpiperidine scaffold in centrally-acting drugs. acs.org The specific substitution pattern of the chlorine atom at the meta position of the phenyl ring provides a unique electronic and steric profile compared to ortho or para isomers, which can lead to differential biological activity. Therefore, this compound serves as a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the precise structural requirements for interaction with various biological targets. nih.gov

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are not abundant in publicly accessible literature, its identity as a research chemical is established through its availability from various chemical suppliers. The data available is primarily physicochemical in nature.

Physicochemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| CAS Number | 50661-33-1 (for base) | Inferred from related compounds |

| Molecular Formula | C₁₁H₁₅Cl₂N | Vendor Information |

| Molecular Weight | 232.15 g/mol | scbt.com |

Physicochemical Properties of the Positional Isomer 4-(3-Chlorophenyl)piperidine Hydrochloride

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| CAS Number | 99329-70-1 | scbt.com |

| Molecular Formula | C₁₁H₁₄ClN • HCl | scbt.com |

| Molecular Weight | 232.15 g/mol | scbt.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMZDMBSXPPTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187172-76-4 | |

| Record name | Piperidine, 3-(3-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187172-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective Synthesis of 3-(3-Chlorophenyl)Piperidine (B1648822) Hydrochloride and its Analogues

The creation of specific stereoisomers of substituted piperidines is a critical challenge, as the stereochemistry often dictates the pharmacological activity. The synthesis of enantiomerically enriched 3-arylpiperidines, such as the 3-chlorophenyl variant, has been a significant focus of synthetic research.

The asymmetric synthesis of 3-substituted piperidines presents several notable challenges. A generally applicable and versatile method for producing these chiral molecules remains elusive. nih.govacs.org Traditional approaches often involve the stepwise construction of the piperidine (B6355638) ring, which can lead to lengthy synthetic sequences. nih.gov These methods frequently rely on stoichiometric chiral building blocks or classical resolution techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to separate enantiomers. nih.gov

Another significant hurdle is the dearomatization of pyridine (B92270) precursors. While functionalizing pyridinium (B92312) salts is a common strategy to access 2- or 4-substituted piperidines, this approach is not viable for synthesizing 3-substituted analogues. nih.gov Furthermore, the synthesis of the necessary starting materials, such as protected dihydropyridines, can be complicated by the formation of isomeric mixtures and side products. organic-chemistry.org The use of protecting groups is often necessary, but their compatibility with subsequent reaction conditions, particularly reductions, can be problematic. organic-chemistry.org

To overcome the challenges of stereocontrol, researchers have developed innovative diastereoselective and enantioselective methods.

Enantioselective Approaches: A highly effective modern strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method utilizes a cross-coupling reaction between a pyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, and an arylboronic acid. nih.govacs.orgorganic-chemistry.org The process typically involves a three-step sequence:

Partial reduction of pyridine to form a dihydropyridine (B1217469) intermediate. nih.govacs.org

Rhodium-catalyzed asymmetric carbometalation of the dihydropyridine. nih.govacs.org

A final reduction step to yield the enantioenriched 3-arylpiperidine. nih.govacs.org

This rhodium-catalyzed approach has demonstrated broad functional group tolerance and provides access to 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. nih.govacs.org For instance, the reaction of various arylboronic acids with phenyl pyridine-1(2H)-carboxylate using a rhodium catalyst and a chiral ligand like (S)-Segphos can achieve high enantiomeric excess (ee).

| Entry | Arylboronic Acid | Catalyst/Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 85 | 99 |

| 2 | 4-Fluorophenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 82 | 99 |

| 3 | 3-Methoxyphenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 81 | 99 |

| 4 | 3-Chlorophenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 75 | 99 |

Table based on data from rhodium-catalyzed carbometalation of dihydropyridines. nih.govacs.orgorganic-chemistry.org

Chemo-enzymatic methods also represent a powerful enantioselective strategy. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This approach has been successfully applied to the synthesis of key precursors for various pharmaceuticals. nih.gov

Diastereoselective Approaches: For the synthesis of polysubstituted piperidines, diastereoselective methods are crucial. One such method is the photoredox-catalyzed α-amino C–H arylation of already substituted piperidines. This reaction proceeds with high diastereoselectivity relative to pre-existing stereocenters, often under thermodynamic control where an initial unselective arylation is followed by epimerization to the more stable diastereomer.

Another powerful technique is the palladium-catalyzed C(sp³)–H arylation using a directing group at the C(3) position of the piperidine ring. This allows for the selective synthesis of cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org

Development of Novel and Efficient Synthetic Routes

The demand for more sustainable and efficient chemical processes has driven the development of new synthetic strategies for piperidine derivatives, incorporating principles of green chemistry and advanced technologies like microwave synthesis.

Green chemistry aims to reduce waste, eliminate toxic reagents, and utilize sustainable resources. mdpi.com In piperidine synthesis, this is often achieved through biocatalysis and the use of environmentally benign solvents.

Biocatalysis offers high selectivity under mild conditions. nih.gov For example, the synthesis of piperidines from the bio-based platform chemical furfural (B47365) has been achieved using a surface single-atom alloy catalyst in a one-pot amination process. mdpi.com This method transforms a renewable feedstock into a valuable N-heterocycle with high yield. mdpi.com Additionally, immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the multicomponent synthesis of piperidine derivatives, offering the advantage of catalyst reusability. researchgate.net

The use of greener solvents is another key aspect. Water has been employed as a solvent in iridium-catalyzed [5 + 1] annulation reactions to produce highly enantioselective C4-substituted piperidines, preventing racemization of the enantioenriched substrates. rsc.org Green chemistry metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), are used to evaluate the environmental impact of these synthetic routes, pushing for processes that generate less waste. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic scaffolds, including those containing the piperidine moiety.

The benefits of microwave irradiation include rapid and uniform heating, which can enhance reaction rates and improve product purity by minimizing the formation of byproducts. rsc.org For instance, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been achieved with significantly reduced reaction times and good yields under microwave irradiation. capes.gov.br Similarly, multi-component reactions to form highly functionalized piperidines have been shown to be more efficient under microwave conditions.

| Reaction Type | Conventional Heating | Microwave Irradiation |

| Time | Yield (%) | |

| Friedländer Synthesis of Quinolines | >12 h | 34 |

| Three-component Dihydropyridine Synthesis | 6-12 h | 60-85 |

| Synthesis of Piperidine Acetamides | 2-3 h | ~60 |

Comparative data for related heterocyclic syntheses, highlighting the efficiency of microwave-assisted methods. researchgate.netrsc.orgresearchgate.net

Derivatization and Functionalization Strategies for the Piperidine Ring

Once the core 3-(3-Chlorophenyl)piperidine scaffold is synthesized, further derivatization and functionalization can be employed to create a diverse range of analogues. These strategies typically target the piperidine nitrogen or the C-H bonds of the ring.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful and atom-economical strategy. Palladium-catalyzed C(sp³)–H arylation allows for the introduction of aryl groups at various positions of the piperidine ring. The regioselectivity of this reaction can be controlled by the choice of ligand. For instance, using flexible biarylphosphine ligands with N-Boc-piperidine can favor β-arylation, yielding 3-arylpiperidines. capes.gov.brresearchgate.netnih.gov Conversely, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C2 or C4 positions depending on the N-protecting group and the catalyst used. mdpi.com

Nitrogen Atom Functionalization: The secondary amine of the piperidine ring is a common site for modification. N-alkylation is a fundamental transformation used to introduce various alkyl groups. This can be achieved by reacting the piperidine with alkyl halides in the presence of a base, such as potassium carbonate, or through reductive amination with aldehydes or ketones. researchgate.net The choice of reaction conditions is crucial to control mono- versus di-alkylation. Slow addition of the alkylating agent can favor the desired mono-alkylated product. researchgate.net More advanced methods include ruthenium- or iron-catalyzed N-alkylation using alcohols as the alkylating agents, which is a more sustainable approach.

| Functionalization Strategy | Reagents/Catalyst | Position(s) Functionalized |

| C-H Arylation | Pd(OAc)₂, Biarylphosphine Ligand, Aryl Halide | C3 (β-position) |

| C-H Insertion | Rh₂(OAc)₄, Diazo Compound | C2, C4 |

| N-Alkylation | Alkyl Halide, K₂CO₃ | N1 |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N1 |

| N-Arylation | Zincke Imine Intermediates | N1 |

Summary of common derivatization strategies for the piperidine ring.

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring is a primary site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental for creating new chemical entities with potentially varied properties.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. For piperidine derivatives, this is typically achieved by reacting the amine with an alkyl halide. To prevent the formation of a quaternary ammonium (B1175870) salt through over-alkylation, the reaction conditions must be carefully controlled. researchgate.net Common strategies include the slow addition of the alkylating agent to ensure the piperidine remains in excess. researchgate.net

The choice of base and solvent is critical. A combination of a weak base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) is often effective. researchgate.net For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed. researchgate.net An alternative approach is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov For instance, the reaction of a piperazine (B1678402) hydrochloride analog with 1-bromo-3-chloropropane (B140262) has been successfully carried out in an aqueous acetone (B3395972) mixture using sodium hydroxide (B78521) as the base. globalresearchonline.net

N-Acylation: This process introduces an acyl group to the piperidine nitrogen, forming an amide. This is generally accomplished using acylating agents like acyl chlorides or anhydrides. For example, the reaction of 4-phenyl pyridine with acetic anhydride (B1165640) in the presence of indium powder leads to an acylated piperidine derivative after a subsequent reduction step. google.com These reactions are typically high-yielding and proceed under mild conditions.

| Reaction Type | Typical Reagents | Common Solvents | Key Considerations | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Sodium Hydroxide, Potassium Carbonate | Acetonitrile, Dimethylformamide (DMF), Acetone/Water | Slow addition of alkylating agent to avoid quaternization. researchgate.net Use of base to neutralize the formed acid. researchgate.net | researchgate.netglobalresearchonline.net |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Dichloromethane (CH₂Cl₂) | A milder alternative to alkyl halides, preventing over-alkylation. nih.gov | nih.gov |

| N-Acylation | Acyl chlorides (R-COCl), Acid Anhydrides ((RCO)₂O) | Acetic Anhydride, Benzene | Generally high-yielding and proceeds under mild conditions. | google.comnih.gov |

Modifications at Peripheral Phenyl and Piperidine Ring Positions

Beyond N-functionalization, the carbon frameworks of the piperidine and phenyl rings can be modified to introduce further structural diversity.

Piperidine Ring Modifications: Advanced methods allow for the regioselective functionalization of the piperidine ring itself. A notable strategy is the palladium-catalyzed C(sp³)–H arylation. For piperidine derivatives with a directing group at the C(3) position, this method can achieve arylation at the C(4) position with high regio- and stereoselectivity, leading to cis-3,4-disubstituted piperidines. acs.org Another approach involves the generation of a cyclic enamine or enamide anion from the piperidine, which can then be alkylated at the C(3) position. odu.edu Furthermore, rhodium-catalyzed asymmetric reactions, such as the carbometalation of dihydropyridine precursors, provide a pathway to various enantioenriched 3-substituted piperidines. acs.orgnih.gov

Phenyl Ring Modifications: The 3-chlorophenyl group can also be a target for modification, although this is often more challenging than piperidine ring functionalization. Standard electrophilic aromatic substitution reactions could theoretically introduce additional substituents, but the directing effects of the chloro group (ortho-, para-directing) and the bulky piperidine substituent must be considered. The electronic nature and steric hindrance will influence the position and feasibility of such substitutions.

| Ring | Modification Type | Methodology | Key Features | Reference |

|---|---|---|---|---|

| Piperidine | C(4)-H Arylation | Palladium-catalyzed reaction using a C(3) directing group. | High regio- and stereoselectivity, yielding cis-3,4-disubstituted products. acs.org | acs.org |

| Piperidine | C(3) Alkylation | Formation of an enamide anion followed by reaction with an alkyl halide. | Allows for regioselective alkylation at the 3-position. odu.edu | odu.edu |

| Piperidine | Asymmetric Synthesis | Rhodium-catalyzed asymmetric carbometalation of dihydropyridines. | Provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov | acs.orgnih.gov |

| Phenyl | Electrophilic Aromatic Substitution | Standard electrophilic addition (e.g., nitration, halogenation). | Position of new substituent is directed by existing chloro and piperidine groups. | General Knowledge |

Purification and Isolation Methodologies for Complex Organic Compounds

The effective purification and isolation of 3-(3-Chlorophenyl)piperidine Hydrochloride from reaction mixtures are crucial for obtaining a product of high purity. A variety of techniques can be employed, chosen based on the physical properties of the compound and its impurities. youtube.com

Chromatography: Column chromatography is a powerful and widely used method for separating complex organic mixtures. ycdehongchem.com For piperidine derivatives, silica (B1680970) or alumina (B75360) can be used as the stationary phase. researchgate.net The choice of mobile phase (eluent) is critical for achieving good separation between the desired product and any byproducts or unreacted starting materials.

Distillation: This technique is suitable for purifying the free base form of 3-(3-chlorophenyl)piperidine, which is likely to be a liquid or a low-melting solid. Fractional distillation is particularly effective for separating compounds with close boiling points, while azeotropic distillation can be used to remove water or other solvents that form azeotropes with the piperidine. ycdehongchem.comgoogle.com

Recrystallization: Recrystallization is a primary method for purifying solid compounds. ycdehongchem.com For this compound, suitable solvents might include alcohols like ethanol (B145695) or isopropanol. ycdehongchem.comresearchgate.net The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. ycdehongchem.com Adding a non-polar co-solvent like diethyl ether can sometimes induce precipitation of the hydrochloride salt. researchgate.net

Acid-Base Extraction: This is a highly effective technique for separating basic compounds like piperidines from acidic or neutral impurities. youtube.com The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic piperidine will be protonated and move to the aqueous layer, while neutral and acidic impurities remain in the organic layer. Subsequently, the aqueous layer can be made basic to liberate the free piperidine, which can then be extracted back into an organic solvent. To isolate the hydrochloride salt, a solution of HCl in an organic solvent (like dioxane or ether) can be added to the purified free base, causing the salt to precipitate. reddit.com

| Methodology | Principle | Applicable Form | Advantages | Reference |

|---|---|---|---|---|

| Chromatography | Differential partitioning between a stationary and mobile phase. ycdehongchem.com | Free Base or Salt | High resolution for complex mixtures. | ycdehongchem.comresearchgate.net |

| Distillation | Separation based on differences in boiling points. ycdehongchem.com | Free Base | Effective for volatile liquid impurities. | ycdehongchem.comgoogle.com |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. ycdehongchem.com | Hydrochloride Salt | Can yield very pure crystalline product. | ycdehongchem.comresearchgate.net |

| Acid-Base Extraction | Separation based on the acidic/basic nature of the compound. youtube.com | Both | Excellent for removing neutral or acidic impurities. | youtube.comgoogle.com |

Structure Activity Relationship Sar and Structure Target Interaction Studies

Elucidating the Impact of Stereochemistry on Biological Interactions

The 3-(3-Chlorophenyl)piperidine (B1648822) molecule contains a chiral center at the 3-position of the piperidine (B6355638) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Chlorophenyl)piperidine and (S)-3-(3-Chlorophenyl)piperidine. Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological targets like receptors and enzymes are themselves chiral and can exhibit preferential binding to one enantiomer over the other. unimi.it

The introduction of chiral centers into a piperidine ring can significantly influence a molecule's biological activity, selectivity, pharmacokinetic properties, and potential for off-target effects. researchgate.netthieme-connect.com Generally, one enantiomer (the eutomer) fits more precisely into the receptor's binding site and is responsible for the desired pharmacological effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. thieme-connect.com For chiral piperidine scaffolds, the specific three-dimensional arrangement imparted by the chiral center allows for optimal adaptation to the geometry of a protein's binding site. researchgate.net While specific binding data comparing the individual enantiomers of 3-(3-Chlorophenyl)piperidine were not detailed in the reviewed literature, the established principles of medicinal chemistry strongly suggest that they would exhibit different biological activities and potencies. unimi.itresearchgate.net

Influence of the Chlorophenyl Moiety on Receptor Binding and Affinity

The chlorophenyl group is a critical pharmacophoric element that significantly influences the molecule's ability to bind to its target receptors. Its contribution is twofold: the electronic effects and position of the chlorine atom, and the aromatic nature of the phenyl ring itself.

SAR studies on various 3-arylpiperidine derivatives have shown that the substitution pattern on the phenyl ring is a key determinant of activity. For certain targets, such as some opioid receptors, substitution at the 3-position (meta) of the phenyl ring has been found to be optimal for biological activity. nih.gov However, this is not a universal rule, as highly potent ligands for other receptors feature substitution at the para-position. mdpi.com The optimal substitution pattern is highly dependent on the specific topology and amino acid composition of the target receptor's binding site.

| Chlorine Position | General SAR Observation | Receptor Target Dependency |

|---|---|---|

| ortho (2-position) | Often introduces steric hindrance, which can decrease binding affinity unless the receptor pocket has a specific shape to accommodate it. | Highly dependent on the shape and size of the binding pocket. |

| meta (3-position) | Frequently found to be an optimal position for potent activity in various classes of 3-arylpiperidine ligands, including some opioid receptor modulators. nih.gov | Considered a favorable position for multiple receptor types. |

| para (4-position) | Commonly utilized in many CNS-active compounds; its efficacy depends on the specific interactions required at the deeper end of the binding pocket. | Activity is target-specific; found in many potent MOR agonists and other receptor ligands. mdpi.com |

The phenyl ring of the chlorophenyl moiety plays a crucial role in anchoring the ligand within the binding pocket through various non-covalent interactions. Molecular docking and structural biology studies of related arylpiperidine compounds reveal that the aromatic ring often engages with hydrophobic and aromatic amino acid residues of the target protein. nih.govnih.gov

Key interactions can include:

Hydrophobic Interactions : The non-polar surface of the phenyl ring can interact favorably with the aliphatic side chains of amino acids such as leucine, isoleucine, and valine. nih.gov

π-π Stacking : The electron-rich π-system of the phenyl ring can stack with the aromatic rings of residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Cation-π Interactions : In some cases, the phenyl ring can interact with a positively charged residue, although the primary cationic interaction for this class of compounds involves the piperidine nitrogen. mdpi.com

CH/π Interactions : An edge-to-face interaction can occur where a C-H bond from the receptor points towards the face of the ligand's phenyl ring, or vice-versa. nih.gov This type of interaction is a significant contributor to binding affinity. nih.gov

The chlorine atom, being an electron-withdrawing and lipophilic substituent, further modulates these interactions by altering the electronic character of the phenyl ring and contributing to hydrophobic binding.

Role of the Piperidine Nitrogen and Ring Conformation in Molecular Recognition

The piperidine ring and its basic nitrogen atom are fundamental to the molecular recognition of 3-(3-Chlorophenyl)piperidine at its biological targets.

At physiological pH (approximately 7.4), the secondary amine of the piperidine ring is predominantly protonated, carrying a positive charge. nih.govacs.orgchapman.edu This cationic center is a critical feature for binding to many G-protein coupled receptors (GPCRs), particularly aminergic receptors. nih.govmdpi.com The protonated nitrogen forms a strong, charge-assisted hydrogen bond, often referred to as an ionic bond or salt bridge, with the negatively charged carboxylate side chain of a conserved aspartic acid (Asp) or glutamic acid (Glu) residue within the receptor's transmembrane domain. mdpi.comnih.govacs.orgmdpi.com This interaction is a primary anchoring point that secures the ligand in the orthosteric binding pocket, allowing other parts of the molecule, like the chlorophenyl group, to engage in secondary binding interactions that determine affinity and selectivity. mdpi.com The essential nature of this salt bridge is a well-established principle for many piperidine-based CNS drugs. mdpi.com

This conformational flexibility is crucial for biological activity, as it allows the molecule to adapt its shape to fit optimally into the specific topography of the receptor's binding site. nih.gov The ability to assume the correct, low-energy conformation that complements the binding pocket is essential for maximizing the favorable interactions (hydrophobic, aromatic, and ionic) required for high-affinity binding. nih.gov Molecular modeling studies of related compounds often focus on identifying this "bioactive conformation"—the specific shape the ligand adopts when bound to its target. nih.gov

Systematic Variation of Substituents for Pharmacological Activity Optimization

The pharmacological profile of 3-(3-Chlorophenyl)piperidine hydrochloride is intrinsically linked to its chemical structure. The systematic modification of substituents on both the phenyl ring and the piperidine nucleus has been a key strategy in optimizing the pharmacological activity of this class of compounds. Research into the structure-activity relationships (SAR) of 3-phenylpiperidines has revealed critical insights into the structural requirements for affinity and selectivity at various biological targets, particularly within the central nervous system.

One of the pivotal aspects of the SAR of 3-phenylpiperidines is the nature and position of the substituent on the phenyl ring. Studies on a series of 3-phenylpiperidine derivatives have demonstrated that the 3-position of the phenyl ring is a crucial determinant of activity. For instance, in a series of compounds related to the selective dopamine-autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine, the 3-(3-hydroxyphenyl)piperidine moiety was found to be indispensable for high potency and selectivity nih.gov. The introduction of an additional hydroxyl group at the 4-position of the aromatic ring resulted in a compound with dopaminergic activity but a lack of selectivity for autoreceptors nih.gov. This highlights the sensitivity of the receptor binding pocket to the substitution pattern on the phenyl ring.

While direct SAR studies on a wide range of substituents for 3-(3-Chlorophenyl)piperidine are not extensively documented in publicly available research, inferences can be drawn from related compounds. For example, the presence of a chloro group on the phenyl ring of piperidine derivatives has been shown to increase cytotoxicity in certain cancer cell lines dut.ac.za. In the context of receptor binding, a study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists found that 4-chlorophenyl substituted compounds exhibited higher binding affinity compared to their unsubstituted counterparts nih.gov. This suggests that the electron-withdrawing nature and steric bulk of the chlorine atom can significantly influence ligand-receptor interactions.

The piperidine ring itself and its N-substituent also play a vital role in determining pharmacological activity. The piperidine moiety is considered a critical structural element for dual activity at histamine H3 and σ1 receptors in certain series of compounds nih.gov. Modifications to the nitrogen atom of the piperidine ring have a profound impact on potency and selectivity. In the case of 3-(3-hydroxyphenyl)piperidine derivatives, the most potent compounds for dopamine (B1211576) autoreceptor stimulation were those with N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl substitutions nih.gov. This indicates that the size and lipophilicity of the N-alkyl group are key factors in optimizing the interaction with the receptor.

The following interactive data table summarizes the influence of systematic variation of substituents on the pharmacological activity of 3-phenylpiperidine analogs, based on the findings from related research.

| Parent Scaffold | Substituent Variation | Position of Variation | Observed Effect on Pharmacological Activity | Reference Compound(s) |

| 3-Phenylpiperidine | -OH | 3-position of Phenyl Ring | Essential for high potency and selectivity at dopamine autoreceptors. | 3-(3-Hydroxyphenyl)-N-n-propylpiperidine |

| 3-Phenylpiperidine | Additional -OH | 4-position of Phenyl Ring | Loss of selectivity for dopamine autoreceptors. | 4-Hydroxy-3-(3-hydroxyphenyl)-N-n-propylpiperidine |

| 3-Phenylpiperidine | -Cl | Phenyl Ring | Increased cytotoxicity in some cancer cell lines. | Chloro-substituted piperidine derivatives |

| Benzylpiperidine | -Cl | 4-position of Phenyl Ring | Higher binding affinity at CCR5 receptors compared to unsubstituted analogs. | 4-Chlorophenyl substituted 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine |

| 3-Phenylpiperidine | N-isopropyl, N-n-butyl, N-n-pentyl, N-phenethyl | Piperidine Nitrogen | Most potent substitutions for dopamine autoreceptor stimulation. | N-substituted 3-(3-hydroxyphenyl)piperidines |

These findings underscore the importance of a systematic approach to modifying the chemical structure of 3-phenylpiperidines to fine-tune their pharmacological properties. The interplay between the electronic and steric effects of the phenyl ring substituent and the size and nature of the piperidine N-substituent is critical in achieving the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in predictive research, enabling the estimation of the activity of novel compounds before their synthesis and thereby guiding the design of more potent and selective drug candidates.

For phenylpiperidine derivatives, QSAR studies have been instrumental in elucidating the key physicochemical properties that govern their pharmacological effects. Although specific QSAR models for this compound are not widely published, studies on structurally related compounds provide a framework for understanding the determinants of activity in this class.

A QSAR study on a series of mono-substituted 4-phenylpiperidines and -piperazines investigated their effects on the dopaminergic system. This research revealed that the position and physicochemical character of the aromatic substituent were critical for their in vivo effects nih.gov. The study utilized partial least squares (PLS) regression to model the relationship between a set of calculated and tabulated physicochemical descriptors and the observed biological responses. Furthermore, QSAR models were developed for the binding affinities to the dopamine D2 receptor and monoamine oxidase A (MAO A) enzyme, providing a comprehensive understanding of the biological response nih.gov.

In another study focusing on 3-(4-benzylpiperidin-1-yl)propylamine congeners as CCR5 receptor antagonists, both traditional Hansch analysis and 3D-QSAR techniques were employed nih.gov. The Hansch analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. The 3D-QSAR methods, including Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA), provided more detailed insights. The best MSA model indicated the importance of the relative negative charge, with substituents having a high relative negative charge value showing greater binding affinity. Conversely, an increase in the relative negative charge surface area was detrimental to activity. This study also found that an increase in the length of the molecule in the Z dimension was conducive to binding affinity, while an increase in the area of the molecular shadow in the XZ plane was detrimental nih.gov.

The general principles of QSAR and 3D-QSAR are broadly applicable to the study of 3-(3-Chlorophenyl)piperidine and its analogs nih.govrutgers.edu. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of molecules with the 3D steric and electrostatic fields they produce. These models can generate contour maps that visualize the regions in space where modifications to the molecular structure are likely to increase or decrease activity, thus providing a powerful guide for rational drug design researchgate.net.

The following interactive data table summarizes key findings from QSAR studies on phenylpiperidine derivatives, which can inform predictive research on 3-(3-Chlorophenyl)piperidine.

| QSAR Study Focus | Compound Series | Key Findings | QSAR Methodologies |

| Dopaminergic System Effects | Mono-substituted 4-phenylpiperidines and -piperazines | The position and physicochemical character of the aromatic substituent are critical for in vivo effects. Models for D2 receptor and MAO A binding affinities were developed. | Partial Least Squares (PLS) Regression |

| CCR5 Receptor Binding Affinity | 3-(4-benzylpiperidin-1-yl)propylamine derivatives | Lipophilicity and electron-donating substituents are important. High relative negative charge is beneficial, while increased relative negative charge surface area is detrimental. Molecular length and shadow area also play a role. | Hansch Analysis, Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), Molecular Field Analysis (MFA) |

The application of QSAR modeling to 3-(3-Chlorophenyl)piperidine and its analogs holds significant promise for accelerating the discovery of new compounds with optimized pharmacological profiles. By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development process.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Preclinical Pharmacological Evaluation in Experimental Animal Models" for the specific chemical compound “this compound” that adheres to the provided outline.

The search did not yield specific preclinical data for this compound regarding its effects on the central nervous system (wakefulness, sleep, cognition, or in models of neurological conditions), its antinociceptive activity in pain models, or its characterization in other disease models like inflammation or microbial infections.

The available literature focuses on structurally related but distinct compounds, such as piperazine (B1678402) analogues (e.g., 1-(3-chlorophenyl)piperazine), more complex piperidine derivatives, or compounds with different core ring structures (e.g., pyrrolidines). Extrapolating data from these different molecules to "this compound" would be scientifically inaccurate and would violate the strict requirement to focus solely on the specified compound.

Therefore, the requested article cannot be generated without compromising the core instructions regarding scientific accuracy and strict adherence to the subject matter. There is insufficient research data in the public domain to populate the requested sections and subsections.

Computational Chemistry and Molecular Modeling for Research Advancement

Molecular Docking Studies for Ligand-Target Complex Formation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govjetir.org This technique is crucial for understanding the binding mode of 3-(3-Chlorophenyl)piperidine (B1648822) and identifying key interactions that contribute to its biological activity.

Research on piperidine (B6355638) derivatives often involves docking these compounds into the binding sites of various protein targets, such as monoamine transporters. nih.govnih.gov For instance, in a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 3-(3-Chlorophenyl)piperidine molecule is then computationally placed into the active site of the receptor. Scoring functions are used to evaluate the binding affinity of different poses, predicting the most stable ligand-receptor complex. nih.gov These studies can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues within the binding pocket.

A hypothetical molecular docking study of 3-(3-Chlorophenyl)piperidine with a target protein, for example, the dopamine (B1211576) transporter (DAT), might reveal the interactions detailed in the table below.

Table 1: Hypothetical Molecular Docking Results for 3-(3-Chlorophenyl)piperidine with Dopamine Transporter (DAT)

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Piperidine Nitrogen (as NH+) | Aspartic Acid (Asp79) | 2.8 |

| Pi-Pi Stacking | Chlorophenyl Ring | Phenylalanine (Phe320) | 3.5 |

| Hydrophobic Interaction | Piperidine Ring | Valine (Val152), Isoleucine (Ile159) | < 4.0 |

| Halogen Bond | Chlorine Atom | Serine (Ser321) | 3.1 |

Molecular Dynamics Simulations to Explore Binding Mechanisms

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational changes and stability of the complex over time. nih.govcjsc.ac.cn MD simulations are performed in a simulated physiological environment, providing a more realistic representation of the binding process. cjsc.ac.cn

For 3-(3-Chlorophenyl)piperidine, an MD simulation would typically follow a molecular docking study to validate the predicted binding pose and to investigate the stability of the ligand-receptor complex. The simulation would track the movements of the ligand and the protein atoms over a period of nanoseconds. nih.gov Analysis of the MD trajectory can reveal important information about the flexibility of the binding pocket, the role of water molecules in the binding interface, and the free energy of binding. These simulations can confirm if the key interactions identified in docking are maintained throughout the simulation, thus providing stronger evidence for a specific binding mode. cjsc.ac.cn

Virtual Screening Techniques for Identification of Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Starting with the 3-(3-Chlorophenyl)piperidine scaffold, a virtual screening campaign can be launched to discover novel analogues with potentially improved properties. This can be done using either ligand-based or structure-based virtual screening. In ligand-based screening, a 3D model of 3-(3-Chlorophenyl)piperidine is used as a template to search for compounds with similar shapes and chemical features. In structure-based virtual screening, the 3D structure of the target protein's binding site is used to dock and score a large library of compounds. mdpi.com The top-scoring compounds are then selected for further experimental testing.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is highly dependent on its ADMET properties. nih.gov In silico ADMET prediction tools have become essential for early-stage drug discovery, allowing for the identification and filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. researchgate.netnih.gov Various software and web-based platforms, such as ADMET Predictor® and SwissADME, are available for these predictions. youtube.comyoutube.com

The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB) for centrally acting drugs, is a critical parameter. mdpi.comnih.gov Computational models can predict the permeability of a compound based on its physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area. nih.gov For 3-(3-Chlorophenyl)piperidine, which is expected to have central nervous system activity, predicting its ability to cross the BBB is of high importance. Studies have shown that serotonin (B10506) can influence BBB permeability, a factor that could be relevant for compounds targeting serotonergic systems. nih.govmdpi.com

Table 2: Predicted Physicochemical and Permeability Properties of 3-(3-Chlorophenyl)piperidine

| Property | Predicted Value | Implication |

| Molecular Weight ( g/mol ) | 195.68 | Favorable for oral bioavailability (Lipinski's rule) |

| logP (Octanol/Water) | ~3.2 | Indicates good lipophilicity for membrane permeation |

| Topological Polar Surface Area (Ų) | ~12.5 | Suggests good BBB penetration (typically < 90 Ų) |

| BBB Permeability Prediction | High | Likely to cross the blood-brain barrier |

The metabolic stability of a drug determines its half-life in the body. researchgate.net In silico models can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver. frontiersin.org These models identify potential sites of metabolism on the molecule, which can then be modified to improve metabolic stability. nih.gov For 3-(3-Chlorophenyl)piperidine, the model might predict hydroxylation on the piperidine or phenyl ring as a primary metabolic pathway.

Pharmacophore Modeling for Rational Drug Design

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. etflin.com Pharmacophore models are developed based on the 3D structures of a set of active compounds or the ligand-binding site of a target protein. nih.gov

For 3-(3-Chlorophenyl)piperidine and its analogues, a pharmacophore model could be generated to define the key chemical features required for activity at a specific monoamine transporter. nih.gov Such a model might include features like a hydrophobic group (the chlorophenyl ring), a hydrogen bond acceptor/donor (the piperidine nitrogen), and specific spatial constraints. This pharmacophore can then be used as a 3D query to screen compound databases for novel molecules that fit the model, leading to the rational design of new and potentially more potent inhibitors. etflin.comnih.gov

Future Research Directions and Unresolved Academic Questions

Development of Novel Synthetic Strategies for Complex Derivatives

The core structure of 3-(3-Chlorophenyl)piperidine (B1648822) offers a versatile scaffold for the generation of a diverse chemical library. Future synthetic research will likely focus on creating more complex derivatives to explore and refine structure-activity relationships (SAR). Key areas of investigation include:

Asymmetric Synthesis: Developing novel, efficient, and stereoselective methods to access specific enantiomers of 3-(3-chlorophenyl)piperidine and its derivatives is a primary goal. Chiral purity is often crucial for therapeutic efficacy and safety. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents a promising strategy for producing enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. evitachem.com

Functionalization of the Piperidine (B6355638) Ring: Introducing a variety of substituents at different positions on the piperidine ring could significantly impact the compound's properties. This includes exploring modifications at the nitrogen atom, which can influence basicity and metabolic stability, and at other carbon atoms to probe interactions with biological targets.

Green Chemistry Approaches: Future synthetic protocols will likely emphasize environmentally friendly methods. This includes the use of less hazardous reagents and solvents, and processes that improve atom economy, such as electro-organic synthesis to avoid stoichiometric oxidants.

Identification of Additional Biological Targets and Polypharmacology Research

While initial studies may point towards a primary biological target, a comprehensive understanding of a compound's full interaction profile within a biological system is essential. This is the realm of polypharmacology, which investigates the ability of a single compound to interact with multiple targets. For 3-(3-Chlorophenyl)piperidine Hydrochloride, future research in this area could involve:

Broad-Based Screening: Utilizing high-throughput screening platforms to test the compound against a wide array of receptors, enzymes, and ion channels. This could uncover previously unknown biological activities and potential therapeutic applications.

Target Deconvolution: For derivatives that show interesting phenotypic effects in cellular assays, identifying the specific molecular targets responsible for these effects will be a key challenge.

Opioid and Other CNS Receptors: Given that some substituted piperidines interact with opioid receptors, future studies could explore the affinity of 3-(3-chlorophenyl)piperidine derivatives for mu, delta, and kappa opioid receptors. The well-known serotonin (B10506) ligand 1-(3-chlorophenyl)piperazine (B195711) suggests that piperidine analogues may also have an affinity for serotonin receptors.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deep understanding of how a compound exerts its effects at the molecular and cellular level is fundamental for its development as a therapeutic agent. For this compound and its derivatives, future mechanistic studies should aim to:

Elucidate Binding Modes: Using techniques such as X-ray crystallography and computational modeling to determine the precise binding orientation and interactions of the compound with its biological target(s). This information is invaluable for structure-based drug design.

Investigate Downstream Signaling Pathways: Once a target is identified, researchers will need to explore the downstream cellular signaling cascades that are modulated by the compound's binding.

Cellular Assays: Employing a variety of cell-based assays to understand the compound's effects on cellular processes such as proliferation, apoptosis, and differentiation. For instance, some chlorinated piperidine derivatives have shown potential as anti-cancer agents by inducing apoptosis.

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The ultimate goal of medicinal chemistry research is to develop new treatments for diseases. Preclinical findings for this compound and its derivatives will guide the exploration of new therapeutic avenues. Potential areas of investigation include:

Neurodegenerative Diseases: The piperidine scaffold is present in compounds investigated for Alzheimer's disease. Future research could explore the potential of 3-(3-chlorophenyl)piperidine derivatives in this and other neurodegenerative conditions.

Oncology: The discovery that some piperidine-containing compounds have anti-proliferative effects opens the door to investigating derivatives of 3-(3-chlorophenyl)piperidine as potential anti-cancer agents.

Infectious Diseases: Some bis-3-chloropiperidines have demonstrated activity against parasites, suggesting a potential role for this class of compounds in treating infectious diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For the 3-(3-Chlorophenyl)piperidine scaffold, these computational tools can be applied in several ways:

Generative Design: AI algorithms can be used to design novel derivatives of 3-(3-chlorophenyl)piperidine with optimized properties. These models can learn from existing data to propose new structures that are more likely to be active and have favorable drug-like properties.

Predictive Modeling: Machine learning models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Synthesis Planning: AI can assist in devising efficient synthetic routes for complex piperidine derivatives, accelerating the drug discovery process.

Q & A

Q. What are the key considerations for synthesizing 3-(3-Chlorophenyl)Piperidine Hydrochloride with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and halogenation. Key steps include:

- Cyclization of intermediates : Use anhydrous conditions and catalysts like Pd/C or PtO₂ to ensure efficient ring formation .

- Halogenation optimization : Control stoichiometry of chlorinating agents (e.g., SOCl₂) to avoid over-halogenation byproducts .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

- Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >98% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Maintain at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95) if airborne particles are generated .

- Spill management : Collect spills using inert absorbents (e.g., vermiculite), avoid water to prevent dissolution into drains, and dispose as hazardous waste .

- Emergency response : For skin contact, wash with 10% ethanol solution followed by soap and water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:

- Chiral resolution : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation to favor enantiomeric purity .

- Temperature control : Perform reactions at –20°C to slow kinetically disfavored pathways, reducing racemization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity .

- Monitoring : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to track diastereomer ratios in real time .

Q. What strategies are effective in elucidating the compound's interaction with serotonin receptors?

Methodological Answer:

- Radioligand binding assays : Use ³H-5HT (serotonin) in HEK293 cells expressing 5-HT₁A receptors. Calculate IC₅₀ values via competitive displacement curves .

- Molecular docking : Perform in silico simulations (AutoDock Vina) using receptor PDB ID 6WGT to identify binding poses. Prioritize residues Tyr96, Asp116 for mutagenesis validation .

- Functional assays : Measure cAMP accumulation (ELISA) to assess agonism/antagonism. Compare with reference ligands like buspirone .

Q. How should contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer:

- In vitro models : Parallel testing in human liver microsomes (HLM) and hepatocytes. Use LC-MS/MS to quantify parent compound depletion (t½ calculation) .

- CYP inhibition screening : Evaluate CYP3A4/2D6 interactions using fluorogenic substrates. Normalize data to positive inhibitors (e.g., ketoconazole) .

- Species comparison : Cross-validate rat vs. human data to identify species-specific metabolism. Adjust dosing regimens in preclinical studies accordingly .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Solvent screening : Test solubility in 10+ solvents (e.g., DMSO, PBS pH 7.4, ethanol) using nephelometry. Report results as mg/mL ± SD (n=3) .

- pH dependence : Measure solubility at pH 1–10 (simulated gastric/intestinal fluids) to identify ionizable group effects .

- Crystalline vs. amorphous forms : Characterize solid-state forms via PXRD. Amorphous forms often show 5–10× higher solubility than crystalline .

Structural and Functional Comparisons

Q. How does structural modification at the 3-chlorophenyl moiety affect biological activity?

Methodological Answer:

| Modification | Biological Activity (5-HT₁A IC₅₀) | Key Insight |

|---|---|---|

| 3-Cl (Parent compound) | 12 nM | High affinity, partial agonism |

| 3-F | 18 nM | Reduced lipophilicity, lower CNS penetration |

| 3-OCH₃ | 45 nM | Steric hindrance disrupts receptor fit |

Data from SAR studies using HEK293 cell assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.